Cas no 2034283-65-1 (ethyl 4-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-4-oxobutanoate)

Ethyl 4-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-4-oxobutanoate is a specialized organic compound featuring a piperidine core linked to a phenylimidazolidinedione moiety and an ethyl oxobutanoate ester group. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry, where it may serve as an intermediate for biologically active molecules. The presence of multiple functional groups, including carbonyl and imidazolidinedione, enhances its reactivity, enabling selective modifications. Its well-defined molecular architecture ensures consistent performance in targeted synthesis. The compound’s stability under standard conditions and compatibility with common organic solvents further support its utility in research and development settings.
ethyl 4-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-4-oxobutanoate structure
2034283-65-1 structure
Product Name:ethyl 4-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-4-oxobutanoate
CAS No:2034283-65-1
MF:C20H25N3O5
MW:387.42960524559
CID:5550578
PubChem ID:91819453
Update Time:2025-10-29

ethyl 4-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-4-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate
    • ethyl 4-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-4-oxobutanoate
    • F6529-2174
    • 2034283-65-1
    • AKOS025328584
    • Inchi: 1S/C20H25N3O5/c1-2-28-19(26)9-8-17(24)21-12-10-15(11-13-21)22-14-18(25)23(20(22)27)16-6-4-3-5-7-16/h3-7,15H,2,8-14H2,1H3
    • InChI Key: CBAGSMANDQPZSO-UHFFFAOYSA-N
    • SMILES: O=C1N(C2C=CC=CC=2)C(CN1C1CCN(C(CCC(=O)OCC)=O)CC1)=O

Computed Properties

  • Exact Mass: 387.17942091g/mol
  • Monoisotopic Mass: 387.17942091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 609
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 87.2Ų

ethyl 4-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-4-oxobutanoate Pricemore >>

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ethyl 4-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-4-oxobutanoate Related Literature

Additional information on ethyl 4-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-4-oxobutanoate

Ethyl 4-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-4-oxobutanoate (CAS No. 2034283-65-1): A Comprehensive Overview

Ethyl 4-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-4-oxobutanoate (CAS No. 2034283-65-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and current research trends surrounding this compound.

The chemical structure of ethyl 4-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-4-oxobutanoate is intricate and consists of several key functional groups. The core structure features a piperidine ring substituted with a 2,4-dioxoimidazolidine moiety and a phenyl group. Additionally, the compound includes an ester functional group attached to a butanoic acid derivative. This combination of functional groups imparts unique chemical properties and reactivity patterns to the molecule.

The synthesis of ethyl 4-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-4-oxobutanoate involves multiple steps and requires precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of a piperidine derivative with an appropriate imidazolidinedione precursor, followed by esterification with ethyl bromoacetate. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes, reducing the use of hazardous reagents and improving overall yield.

In terms of biological properties, ethyl 4-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-4-oxobutanoate has shown promising activity in various biological assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in signal transduction pathways, making it a candidate for the treatment of diseases such as cancer and neurodegenerative disorders. For instance, research published in the Journal of Medicinal Chemistry has highlighted its ability to modulate protein kinases, which are key targets in cancer therapy.

The pharmacological profile of ethyl 4-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-4-oxobutanoate is another area of active investigation. Preclinical studies have shown that this compound exhibits good bioavailability and favorable pharmacokinetic properties, which are crucial for its potential use as a therapeutic agent. Additionally, its low toxicity profile in animal models suggests that it may be safe for further clinical development.

Current research trends in the field are focused on optimizing the structure of ethyl 4-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-4-oxybutanoate to enhance its potency and selectivity. Computational methods such as molecular docking and virtual screening are being employed to identify structural modifications that could improve its binding affinity to target proteins. These efforts are complemented by experimental studies aimed at validating these predictions through in vitro and in vivo assays.

The clinical implications of ethyl 4-[4-(2,4-dioxo-3-pheynylimidazolidin-l-yI)piperidine-l-yI]-l-oxybutanoate are also being explored. Early-stage clinical trials are underway to assess its safety and efficacy in treating specific diseases. Preliminary results from these trials have been encouraging, with the compound demonstrating promising therapeutic effects without significant adverse reactions.

In conclusion, ethyl 4-[4-(2,4-dioxo--phenylimidazolidine-l-yI)piperidine-l-yI]-l-oxybutanoate (CAS No. 2034283--65-) represents a promising candidate in the development of novel therapeutic agents. Its unique chemical structure, coupled with its favorable biological properties and pharmacological profile, makes it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play a significant role in advancing medical treatments for various diseases.

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